(4-(Isobutylsulfonyl)piperidin-1-yl)(quinoxalin-6-yl)methanone
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Overview
Description
(4-(Isobutylsulfonyl)piperidin-1-yl)(quinoxalin-6-yl)methanone is a complex organic compound that features a piperidine ring substituted with an isobutylsulfonyl group and a quinoxaline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Isobutylsulfonyl)piperidin-1-yl)(quinoxalin-6-yl)methanone typically involves multi-step organic reactions. One common method includes the formation of the piperidine ring followed by the introduction of the isobutylsulfonyl group. The quinoxaline moiety is then attached through a series of coupling reactions. Specific conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions with stringent control over reaction parameters to ensure consistency and quality. Techniques such as continuous flow chemistry might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(4-(Isobutylsulfonyl)piperidin-1-yl)(quinoxalin-6-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the quinoxaline moiety or the sulfonyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the piperidine or quinoxaline rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new alkyl or aryl groups.
Scientific Research Applications
(4-(Isobutylsulfonyl)piperidin-1-yl)(quinoxalin-6-yl)methanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of (4-(Isobutylsulfonyl)piperidin-1-yl)(quinoxalin-6-yl)methanone involves its interaction with specific molecular targets. The piperidine ring and quinoxaline moiety can bind to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Quinoxaline Derivatives: Compounds like quinoxaline itself or its substituted derivatives share structural similarities and may exhibit comparable biological activities.
Piperidine Derivatives: Other piperidine-based compounds, such as those with different substituents on the piperidine ring, can be compared in terms of their chemical and biological properties
Uniqueness
What sets (4-(Isobutylsulfonyl)piperidin-1-yl)(quinoxalin-6-yl)methanone apart is the specific combination of the isobutylsulfonyl group and the quinoxaline moiety, which may confer unique biological activities and chemical reactivity not observed in other similar compounds.
Properties
IUPAC Name |
[4-(2-methylpropylsulfonyl)piperidin-1-yl]-quinoxalin-6-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3S/c1-13(2)12-25(23,24)15-5-9-21(10-6-15)18(22)14-3-4-16-17(11-14)20-8-7-19-16/h3-4,7-8,11,13,15H,5-6,9-10,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLVIFTWBUDEFMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CCN(CC1)C(=O)C2=CC3=NC=CN=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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